(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide
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Overview
Description
The compound is a derivative of chalcone, which is an aromatic ketone and an enone that forms the central core for a variety of important biological compounds . Chalcones have been the subject of interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, 3,4-DIMETHOXY-2’-HYDROXYCHALCONE, the melting point is 113 - 115°C, the predicted boiling point is 466.4±45.0 °C, and the predicted density is 1.203±0.06 g/cm3 .Scientific Research Applications
- Compound Activity : (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide has been identified as a potent tyrosinase inhibitor . It competitively inhibits mushroom tyrosinase, making it a promising candidate for therapeutic agents targeting hyperpigmentation.
Tyrosinase Inhibition for Hyperpigment Disorders
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme tyrosinase , which plays a key role in melanin biosynthesis .
Mode of Action
It can be inferred from related studies that similar compounds can interact with their targets and inhibit their activity . For instance, certain compounds can bind to the active site of the enzyme tyrosinase, thereby inhibiting its function .
Biochemical Pathways
Based on the potential inhibition of tyrosinase, it can be inferred that the melanin biosynthesis pathway could be affected . Inhibition of tyrosinase can lead to decreased melanin production, affecting skin pigmentation .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body. The compound’s stability under light-sensitive conditions may also affect its bioavailability.
Result of Action
If the compound does indeed inhibit tyrosinase, it could potentially lead to decreased melanin production, affecting skin pigmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s light sensitivity suggests that exposure to light could potentially degrade the compound, affecting its efficacy. Furthermore, the compound’s solubility in certain solvents suggests that the compound’s action could be influenced by the presence of these solvents in its environment.
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-8-7-12(10-17(16)24-2)9-13(11-19)18(22)20-14-5-3-4-6-15(14)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBWKDPWQBUOJO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide |
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